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Compound of Interest

Compound Name: MI-503

Cat. No.: B609026

An In-depth Technical Guide to the Binding Affinity of MI-503 and Menin

Introduction

MI-503 is a potent, selective, and orally bioavailable small-molecule inhibitor targeting the
critical protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL)
proteins.[1][2][3] This interaction is a key driver in specific types of acute leukemias, particularly
those with MLL gene rearrangements, as well as other cancers like hepatocellular carcinoma
and prostate cancer.[4][5] By directly binding to menin, MI-503 competitively disrupts the
menin-MLL complex, leading to the transcriptional repression of oncogenic target genes and
subsequent anti-tumor effects. This guide provides a detailed overview of the binding affinity of
MI-503 to menin, the experimental protocols used for its determination, and the underlying
molecular mechanism.

Quantitative Binding Affinity Data

The binding affinity and inhibitory potency of MI-503 have been rigorously quantified using
multiple biophysical and biochemical assays. The data consistently demonstrate that MI-503
binds to menin with low nanomolar affinity.
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Mechanism of Action: Disrupting the Menin-MLL
Interaction

Menin acts as a crucial scaffold protein that tethers MLL fusion proteins to chromatin. This
interaction is essential for the MLL fusion protein to activate the transcription of downstream
target genes, such as HOXA9 and MEIS1, which drive leukemogenesis.[5][9][10] The
mechanism involves the recruitment of histone methyltransferases that deposit the H3K4me3
active chromatin mark at these gene loci.[4][11]

MI-503 functions by occupying the MLL binding pocket on the menin protein.[2][3][10] This
direct and competitive binding physically blocks the interaction between menin and the MLL
fusion protein, preventing the formation of the oncogenic complex.[5][9] The dissociation of this
complex from chromatin leads to a reduction in H3K4 trimethylation, transcriptional repression
of HOXA9 and MEIS1, and ultimately results in the inhibition of cancer cell proliferation,
induction of differentiation, and apoptosis.[4][10][11]
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Mechanism of MI-503 disrupting the Menin-MLL interaction.
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Experimental Protocols

The determination of MI-503's binding affinity relies on several key biophysical and cellular

techniques.

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard method for directly measuring the thermodynamic properties of a
binding interaction. It provides the dissociation constant (Kd), stoichiometry (N), and enthalpy
(AH) of binding.

e Principle: ITC measures the heat released or absorbed when a ligand (MI-503) is titrated into
a solution containing a macromolecule (menin).

o Methodology: The experiment is typically performed at 25 °C. A solution of MI-503 (50 pM —
100 uM) is placed in the injection syringe, and a solution of the menin protein (5 uM — 10 uM)
is placed in the sample cell.[10] The MI-503 solution is injected into the menin solution in
small, precise aliquots (e.g., 10 pl).[10] The instrument measures the minute temperature
difference between the sample and reference cells after each injection, which corresponds to
the heat of interaction.

o Data Analysis: The heat change per injection is plotted against the molar ratio of MI-503 to
menin. This binding isotherm is then fitted to a theoretical binding model to calculate the Kd,
N, and AH.
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Workflow for Isothermal Titration Calorimetry (ITC).
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Fluorescence Polarization (FP) Assay

FP assays are commonly used in high-throughput screening to quantify the inhibition of a
protein-protein interaction.

e Principle: The assay measures the change in the tumbling rate of a fluorescently labeled
molecule upon binding to a larger protein. A small, fluorescently labeled MLL peptide tumbles
rapidly in solution, resulting in low polarization. When bound to the much larger menin
protein, its tumbling slows dramatically, leading to high polarization.

o Methodology:

o Afluorescently labeled MLL peptide (e.g., FLSN_MBM1 or FLSN-MLL4-43) is incubated
with the menin protein to form a complex, establishing a high polarization signal.[6]

o Varying concentrations of the inhibitor (MI-503) are added to the wells.

o MI-503 competes with the fluorescent MLL peptide for binding to menin. As MI-503
displaces the peptide, the free peptide tumbles faster, causing a decrease in the
polarization signal.

o Data Analysis: The decrease in fluorescence polarization is plotted against the inhibitor
concentration. The data is fitted to a dose-response curve to determine the IC50 value,
which is the concentration of MI-503 required to inhibit 50% of the menin-MLL interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that a drug engages with its target protein within a cellular
environment.

 Principle: Ligand binding stabilizes the target protein, increasing its resistance to heat-
induced denaturation.

» Methodology: Cells (e.g., 143B osteosarcoma cells) are treated with either a vehicle (DMSO)
or varying concentrations of MI-503.[11] The cells are then heated to a range of
temperatures. After heating, the cells are lysed, and the amount of soluble (non-denatured)
menin protein remaining is quantified by Western blot.
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» Data Analysis: In the presence of MI-503, menin remains soluble at higher temperatures
compared to the vehicle-treated control. This "thermal shift" confirms that MI-503 directly
binds to and stabilizes menin within the cell.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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